molecular formula C14H13NO3 B6368160 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% CAS No. 1261945-50-9

5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6368160
M. Wt: 243.26 g/mol
InChI Key: CUKLLRJDRPHPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine (5-EHP-3-HP) is a chemical compound belonging to the family of pyridines, which are aromatic heterocyclic compounds composed of five carbon atoms and one nitrogen atom. 5-EHP-3-HP is a synthetic compound and is used in various scientific research applications due to its unique properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine involves the reaction of 4-ethoxycarbonylphenylboronic acid with 3-chloropyridine, followed by hydrolysis and reduction.

Starting Materials
4-ethoxycarbonylphenylboronic acid, 3-chloropyridine, Sodium hydroxide, Hydrochloric acid, Sodium borohydride, Methanol, Wate

Reaction
Step 1: Dissolve 4-ethoxycarbonylphenylboronic acid (1.0 equiv) and 3-chloropyridine (1.2 equiv) in methanol and add sodium hydroxide (1.5 equiv)., Step 2: Heat the reaction mixture at 80°C for 24 hours., Step 3: Cool the reaction mixture and acidify with hydrochloric acid., Step 4: Extract the product with ethyl acetate and wash with water., Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure., Step 6: Dissolve the crude product in methanol and add sodium borohydride (1.5 equiv)., Step 7: Stir the reaction mixture at room temperature for 2 hours., Step 8: Quench the reaction with water and extract the product with ethyl acetate., Step 9: Wash the organic layer with water and dry over sodium sulfate., Step 10: Concentrate the product under reduced pressure to obtain 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% yield.

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% has a wide range of scientific research applications. It has been used in the study of the structure and function of proteins, as well as in the study of enzyme-catalyzed reactions. It has also been used in the study of metal-catalyzed reactions, as well as in the study of the structure and function of DNA and RNA. Additionally, 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% has been used in the study of the effects of drugs on the human body, as well as in the study of the effects of environmental toxins.

Mechanism Of Action

The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% is not yet fully understood. It is believed that the compound binds to enzymes, proteins, and other molecules in the body and modulates their activity. It is also believed that the compound can interact with DNA and RNA, and can alter their structure and function. In addition, 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% is believed to interact with certain drugs and environmental toxins, and can modulate their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% are not yet fully understood. However, it is believed that the compound can interact with proteins and enzymes in the body and modulate their activity. It is also believed that the compound can interact with DNA and RNA, and can alter their structure and function. Additionally, 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% is believed to interact with certain drugs and environmental toxins, and can modulate their activity.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% in laboratory experiments include its relatively simple synthesis method, its high purity (95%), and its ability to interact with proteins, enzymes, DNA, and RNA. Additionally, 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% can interact with certain drugs and environmental toxins, making it a useful tool for studying their effects.
The limitations of using 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% in laboratory experiments include its relatively low solubility in water, as well as its relatively low stability. Additionally, the mechanism of action of the compound is not yet fully understood, making it difficult to predict its effects in certain situations.

Future Directions

For research involving 5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine, 95% include further study of the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the compound’s interactions with proteins, enzymes, DNA, and RNA is needed. Furthermore, further research into the compound’s interactions with certain drugs and environmental toxins is needed. Finally, further research into the compound’s solubility, stability, and other properties is needed in order to better understand its potential applications.

properties

IUPAC Name

ethyl 4-(5-hydroxypyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-13(16)9-15-8-12/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKLLRJDRPHPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683070
Record name Ethyl 4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxycarbonylphenyl)-3-hydroxypyridine

CAS RN

1261945-50-9
Record name Ethyl 4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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